缬草烯酸 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

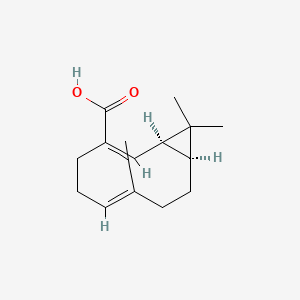

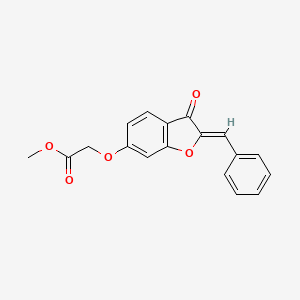

Volvalerenic acid A is a natural compound found in Valeriana officinalis . It belongs to the chemical family of sesquiterpenoids . The molecular formula of Volvalerenic acid A is C15H22O2 and it has a molecular weight of 234.33 .

Synthesis Analysis

The total synthesis of Volvalerenic acid A involves several steps. The shortest approach spans 10 steps and provides Volvalerenic acid A in 25% overall yield . This process incorporates a new one-pot reaction, an extremely stereo- and regioselective metal-coordinated Diels–Alder reaction, a hydroxy-directed hydrogenation, and a final Negishi coupling reaction .Molecular Structure Analysis

The structure of Volvalerenic acid A was elucidated based on spectroscopic data interpretation . The IUPAC name for Volvalerenic acid A is (1R,2Z,6E,10S)-7,11,11-trimethylbicyclo [8.1.0]undeca-2,6-diene-3-carboxylic acid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Volvalerenic acid A include a new one-pot reaction, which combines the addition of a Grignard species with an acid-catalyzed isomerization of the intermediate allylic alcohol . Other key reactions include a stereo- and regioselective hydroxy-directed Diels–Alder reaction, a hydroxy-directed hydrogenation, and a final Negishi coupling reaction .科学研究应用

检测和定量

缬草烯酸存在于缬草中,是一种稳定的化合物,可用作标记物来验证草药产品中是否存在缬草。它很容易通过气相色谱-质谱法(GC-MS)检测和定量,从而将其与缬草中的其他次生代谢物区分开来。这一特性使其成为确保草药产品真实性和质量的重要化合物 (Douglas 等人,2007).

药理潜力

缬草烯酸被认为是缬草的主要活性成分,其药理作用可能通过 GABA A 和 5-HT 等受体以及通过调节 NF-κB 来发挥作用。这使其成为药理学领域进一步研究的有希望的候选物,特别是关于其中枢抑制作用 (颜志勇,2010).

治疗作用和机制

研究强调了缬草烯酸在调节 GABA A 受体中的作用,这是一种有助于其抗焦虑和镇静特性的机制。这种调节与各种提取物中缬草烯酸的含量有关,使其成为缬草治疗作用中的关键成分。它与 GABA A 受体的相互作用,特别是涉及 β2/3 亚基,突出了其作为非镇静性抗焦虑剂和抗惊厥剂的潜力 (Hintersteiner 等人,2014).

抗菌特性

据报道,缬草烯酸对各种微生物(如幽门螺杆菌、金黄色葡萄球菌和白色念珠菌)具有抗菌作用。这些特性源自对缬草甲醇提取物的研究,指出了缬草烯酸在治疗感染和增强身体先天免疫反应方面的新的治疗方面 (Eftekhari,2020).

保护性抗氧化特性

缬草烯酸表现出有效的抗氧化特性,保护细胞免受氧化应激。这一特性在异生素诱导的氧化损伤的背景下尤为重要,正如评估缬草烯酸对某些杀菌剂对肝细胞的毒性作用的保护作用的研究中所见。这些发现强化了缬草烯酸作为具有显着健康益处的营养补充剂的潜力 (Kara 等人,2021).

作用机制

The mechanism of action for Volvalerenic acid A involves the enhancement of inhibitory neurotransmission and the modulation of voltage-gated ion channels . It has been demonstrated to impede neurogenic inflammation through GABA-A receptor-mediated inhibition .

It is soluble in methanol, dichloromethane, and ethyl acetate .

安全和危害

属性

IUPAC Name |

(1R,2Z,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-6-11(14(16)17)9-13-12(8-7-10)15(13,2)3/h5,9,12-13H,4,6-8H2,1-3H3,(H,16,17)/b10-5+,11-9-/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGNZFMMXLMZRC-DXKAXRHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC2C(C2(C)C)CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/[C@@H]2[C@@H](C2(C)C)CC1)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Volvalerenic acid A | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2418883.png)

![5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2418884.png)

![1-(2-Hydroxyethyl)-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]benzimidazole-5-carboxamide](/img/structure/B2418886.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418891.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2418896.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2418898.png)